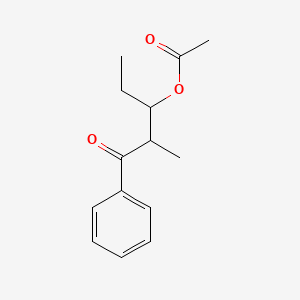
2-Methyl-1-oxo-1-phenylpentan-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-oxo-1-phenylpentan-3-yl acetate is an organic compound with a complex structure that includes a phenyl group, a ketone, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-phenylpentan-3-yl acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-Methyl-1-oxo-1-phenylpentan-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-oxo-1-phenylpentan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted esters.
Applications De Recherche Scientifique
2-Methyl-1-oxo-1-phenylpentan-3-yl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-oxo-1-phenylpentan-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the ketone group can undergo reduction or oxidation, while the acetate group can be hydrolyzed to release acetic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-oxo-1-phenylbutan-3-yl acetate: Similar structure but with a shorter carbon chain.
2-Methyl-1-oxo-1-phenylhexan-3-yl acetate: Similar structure but with a longer carbon chain.
2-Methyl-1-oxo-1-phenylpentan-3-yl propionate: Similar structure but with a propionate ester instead of an acetate ester.
Uniqueness
2-Methyl-1-oxo-1-phenylpentan-3-yl acetate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
106086-59-3 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(2-methyl-1-oxo-1-phenylpentan-3-yl) acetate |
InChI |
InChI=1S/C14H18O3/c1-4-13(17-11(3)15)10(2)14(16)12-8-6-5-7-9-12/h5-10,13H,4H2,1-3H3 |
Clé InChI |
MIXKOMQYLRMMNT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)C(=O)C1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
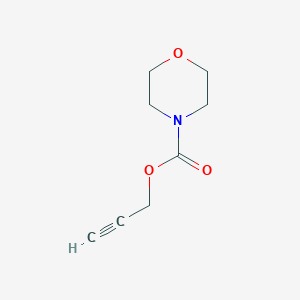
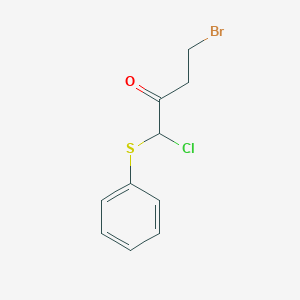

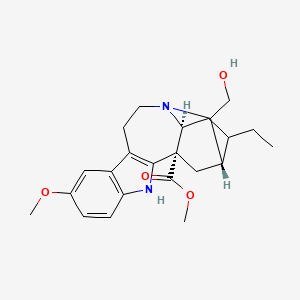
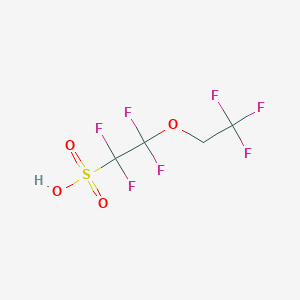

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)

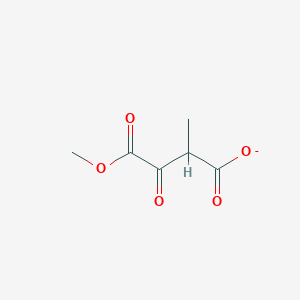
![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
